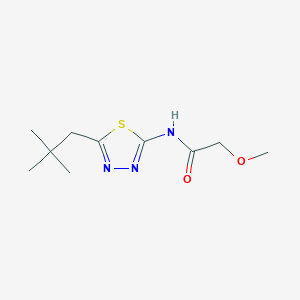
1-(4-Butylphenyl)-3-cycloheptylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butylphenyl)-3-cycloheptylthiourea, also known as BU224, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor) that has gained attention in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-(4-Butylphenyl)-3-cycloheptylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including pain, addiction, and depression. It has been shown to have analgesic effects in animal models of chronic pain, as well as anti-addictive effects in animal models of drug addiction. 1-(4-Butylphenyl)-3-cycloheptylthiourea has also been shown to have antidepressant-like effects in animal models of depression.
Mécanisme D'action
1-(4-Butylphenyl)-3-cycloheptylthiourea acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in various physiological processes, including pain modulation, stress response, and reward behavior. By blocking the activity of the NOP receptor, 1-(4-Butylphenyl)-3-cycloheptylthiourea is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-cycloheptylthiourea has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-addictive effects, and antidepressant-like effects. It has also been shown to modulate stress response and reward behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Butylphenyl)-3-cycloheptylthiourea is its selectivity for the NOP receptor, which allows for more targeted therapeutic effects. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all research applications. Additionally, the synthesis of 1-(4-Butylphenyl)-3-cycloheptylthiourea can be challenging and time-consuming, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-(4-Butylphenyl)-3-cycloheptylthiourea. One area of interest is the development of more potent and selective NOP receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the underlying mechanisms of 1-(4-Butylphenyl)-3-cycloheptylthiourea's therapeutic effects, which could provide insights into the pathophysiology of various diseases. Additionally, the use of 1-(4-Butylphenyl)-3-cycloheptylthiourea in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
1-(4-Butylphenyl)-3-cycloheptylthiourea is synthesized through a multi-step process that involves the reaction of 4-butylbenzaldehyde with cycloheptylamine to form an imine intermediate. The imine intermediate is then treated with thiourea to produce the final product, 1-(4-Butylphenyl)-3-cycloheptylthiourea. The synthesis method has been optimized to produce high yields and purity of 1-(4-Butylphenyl)-3-cycloheptylthiourea.
Propriétés
Nom du produit |
1-(4-Butylphenyl)-3-cycloheptylthiourea |
|---|---|
Formule moléculaire |
C18H28N2S |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
1-(4-butylphenyl)-3-cycloheptylthiourea |
InChI |
InChI=1S/C18H28N2S/c1-2-3-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-5-7-10-16/h11-14,16H,2-10H2,1H3,(H2,19,20,21) |
Clé InChI |
QOHVLZYPPLLFRS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)